(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide
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Overview
Description
(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide is an organic compound that features a benzylideneamino group linked to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Aminobenzenesulfonamide: Another precursor used in the synthesis.
Sulfanilamide: A related sulfonamide with antimicrobial properties.
Uniqueness
(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14-8-10(2-7-13(14)17)9-16-11-3-5-12(6-4-11)21(15,18)19/h2-9,17H,1H3,(H2,15,18,19) |
InChI Key |
JTTYFZDJLZNVDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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